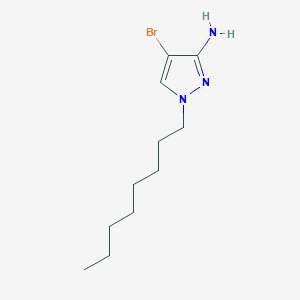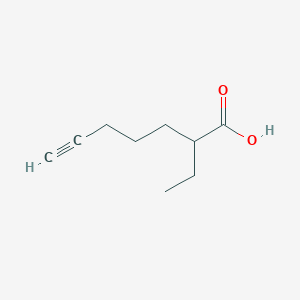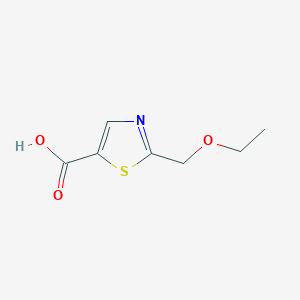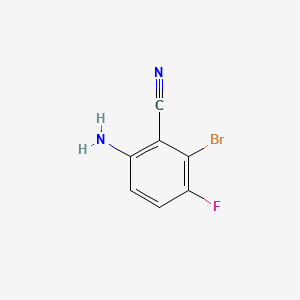
1-(3,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one is an organic compound characterized by the presence of a difluorophenyl group attached to a propenone backbone with an ethoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one typically involves the reaction of 3,4-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, forming the desired product under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1-(3,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-(3,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of advanced materials with unique properties.
作用機序
The mechanism of action of 1-(3,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The ethoxy group may influence the compound’s solubility and bioavailability, affecting its overall efficacy.
類似化合物との比較
Similar Compounds
1-(2,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one: Similar structure but with different fluorine substitution pattern.
1-(3,4-Difluorophenyl)-3-methoxyprop-2-en-1-one: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
1-(3,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both difluorophenyl and ethoxy groups provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications.
特性
分子式 |
C11H10F2O2 |
|---|---|
分子量 |
212.19 g/mol |
IUPAC名 |
(E)-1-(3,4-difluorophenyl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C11H10F2O2/c1-2-15-6-5-11(14)8-3-4-9(12)10(13)7-8/h3-7H,2H2,1H3/b6-5+ |
InChIキー |
UZUAMRIUZUTDHS-AATRIKPKSA-N |
異性体SMILES |
CCO/C=C/C(=O)C1=CC(=C(C=C1)F)F |
正規SMILES |
CCOC=CC(=O)C1=CC(=C(C=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13638369.png)
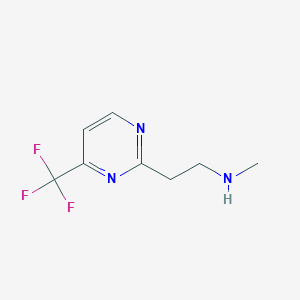

![tert-butylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B13638389.png)


![6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13638412.png)
